molecular formula C13H15F3O B8701217 (4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol

(4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B8701217
M. Wt: 244.25 g/mol
InChI Key: CTTAPBNVXAKFSR-UHFFFAOYSA-N
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Description

(4-Cyclopentyl-3-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C13H15F3O and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

[4-cyclopentyl-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C13H15F3O/c14-13(15,16)12-7-9(8-17)5-6-11(12)10-3-1-2-4-10/h5-7,10,17H,1-4,8H2

InChI Key

CTTAPBNVXAKFSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclopentyl-3-(trifluoromethyl)benzoat (224 g, 823 mmol) in 1,4-dioxane (600 mL), LiBH4 (494 mL, 987 mmol, 2 M solution in THF) was added dropwise at 22° C. The resulting suspension was stirred at 85.5° C. for 5.5 h. The dark brown solution was cooled to 0° C. and the pH adjusted to 5 by slowly adding 6 N HCl (130 mL). The layers were separated and to the aqueous phase H2O (250 mL) and NaCl (20 g) were added. The combined aqueous layers were extracted with EtOAc (2×250 mL). The EtOAc layer was added to the previously separated organic phase and the combined organics were concentrated under reduced pressure. The resulting suspension was filtered through a pad of Celite®/Na2SO4 and the solids were washed with EtOAc (3×400 mL). The combined organics were rotary evaporated and the dark brown oily residue was subjected to chromatography on silica to give the title compound as colorless liquid (110 g). LCMS m/z=243.3 [M−H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.67-1.55 (m, 2H), 1.82-1.69 (m, 2H), 1.95-1.83 (m, 2H), 2.19-2.04 (m, 2H), 3.39 (quintet, J=8.0 Hz, 1H), 4.72 (s, 2H), 7.55-7.46 (m, 2H), 7.62 (s, 1H).
Name
4-cyclopentyl-3-(trifluoromethyl)benzoat
Quantity
224 g
Type
reactant
Reaction Step One
Name
Quantity
494 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate (8.16 g, 30.0 mmol) in 1,4-dioxane (200 mL) Was added lithium borohydride solution (2 M in tetrahydrofuran, 30.0 mL, 59.9 mmol). The mixture was heated under reflux for 2.5 h. The mixture was allowed to cool to room temperature and carefully quenched with 1 N aqueous HCl solution to pH 5. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, concentrated under reduced pressure and purified by silica gel column chromatography to give the title compound as a colorless oil (121 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.56-1.63 (m, 2H), 1.66-1.77 (m, 2H), 1.81-1.91 (m, 2H), 2.03-2.15 (m, 2H), 3.37 (quintet, J=8.00 Hz, 1H), 4.71 (d, J=4.29 Hz, 2H), 7.45-7.47 (m, 1H), 7.49 (d, J=1.14 Hz, 1H), 7.60 (s, 1H).
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-cyclopentyl-3-(trifluoromethyl)benzaldehyde (0.25 g, 1.032 mmol) in ethanol (2.5 mL) was added sodium borohydride (0.047 g, 1.238 mmol) and the mixture was stirred at room temperature for 2 h. The mixture was quenched with water, acidified with 6 N HCl, diluted with more water and extracted with CH2Cl2. The CH2Cl2 layer was washed with water, dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (0.22 g). LCMS m/z=227.5 [M−H2O+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.54-1.72 (m, 4H), 1.77-1.89 (m, 2H), 1.93-2.05 (m, 2H), 3.19-3.28 (m, 1H), 4.52 (d, J=6 Hz, 2H), 5.28 (t, J=5.6 Hz, 1H), 7.52-7.6 (m, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C([O-])c1ccc(C2CCCC2)c(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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